CUSTOM
|
800
|
reaction index
|
NAME
|
0.0 [Unassigned] Unrecognized
|
reaction type
|
Name
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Quantity
|
0.00131 mol
|
Type
|
reagent
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.002 L
|
Type
|
solvent
|
Smiles
|
CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.00048 mol
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Quantity
|
0.000437 mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
8.73e-06 mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
Name
|
|
Quantity
|
2.18e-05 mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1=CC(=CC=C1)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
YIELD | 79.84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |